3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one 3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15953050
InChI: InChI=1S/C11H15ClN2O/c1-7(2)14-4-3-10-8(6-14)5-9(12)11(15)13-10/h5,7H,3-4,6H2,1-2H3,(H,13,15)
SMILES:
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol

3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

CAS No.:

Cat. No.: VC15953050

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one -

Specification

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
IUPAC Name 3-chloro-6-propan-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one
Standard InChI InChI=1S/C11H15ClN2O/c1-7(2)14-4-3-10-8(6-14)5-9(12)11(15)13-10/h5,7H,3-4,6H2,1-2H3,(H,13,15)
Standard InChI Key WROPBPLDCPVEHO-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCC2=C(C1)C=C(C(=O)N2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 1,6-naphthyridine family, featuring a bicyclic framework with nitrogen atoms at positions 1 and 6. Partial saturation of the pyridine ring yields a tetrahydro configuration, while substituents at positions 3 (chloro) and 6 (isopropyl) modulate electronic and steric properties. The molecular formula is C₁₁H₁₅ClN₂O, with a molar mass of 226.70 g/mol .

Synthetic Methodologies

Key Synthetic Pathways

Synthesis of 3-chloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one leverages strategies developed for related tetrahydro-naphthyridinones. Two predominant approaches are outlined below:

Aza-Michael Addition and Cyclization

A method adapted from Showalter (2006) involves constructing the tetrahydro ring via acid-catalyzed aza-Michael addition of amines to vinyl-substituted pyridine precursors, followed by intramolecular lactamization . For example:

  • Vinylation: 2-Chloronicotinonitrile is functionalized with a vinyl group at C-2.

  • Amine Addition: An isopropylamine derivative undergoes aza-Michael addition under acidic conditions.

  • Cyclization: Spontaneous ring closure forms the tetrahydro-naphthyridinone core.

  • Chlorination: Phosphorus oxychloride introduces the chloro substituent at position 3 .

This route achieves an unoptimized yield of 24–35%, with scalability limited by purification challenges during cyclization .

Condensation with Anthranilic Acid Derivatives

An alternative pathway, demonstrated by recent work on benzo[b] naphthyridines, utilizes anthranilic acid derivatives and ketones in the presence of phosphorus chloride :

  • Condensation: Anthranilic acid reacts with 1-isopropylpiperidin-4-one under PCl₃ catalysis.

  • Cyclodehydration: Intramolecular dehydration forms the bicyclic framework.

  • Halogenation: Post-cyclization chlorination at position 3 using N-chlorosuccinimide .

This method offers higher yields (68–92%) but requires stringent temperature control to avoid side reactions .

Comparative Analysis of Synthetic Routes

ParameterAza-Michael Route Condensation Route
Starting MaterialsPyridine derivativesAnthranilic acids, ketones
Key StepAcid-catalyzed cyclizationPCl₃-mediated condensation
Yield24–35%68–92%
ScalabilityModerateHigh
ByproductsDihydro isomersHalogenated impurities

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (CDCl₃): Signals at δ 1.25 (d, J = 6.0 Hz, 6H, isopropyl CH₃), 3.15–3.30 (m, 1H, isopropyl CH), 4.10–4.25 (m, 2H, N-CH₂), and 7.45 (s, 1H, aromatic H) .

  • IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 745 cm⁻¹ (C-Cl stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 226.70 [M+H]⁺ .

Solubility and Stability

The compound exhibits limited solubility in polar solvents (water <0.1 mg/mL) but dissolves readily in dichloromethane and dimethylformamide. Stability studies indicate decomposition above 200°C, with the chloro substituent prone to nucleophilic displacement under basic conditions .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient naphthyridine core directs electrophiles to the para position relative to the lactam nitrogen. Bromination with NBS yields 3-bromo derivatives, while nitration requires fuming HNO₃/H₂SO₄ at 0°C .

Lactam Ring Modifications

Reduction of the lactam carbonyl with LiAlH₄ produces the corresponding amine, though over-reduction to tetrahydro derivatives is common. Alkylation at the lactam nitrogen (e.g., with methyl iodide) forms quaternary ammonium salts, enhancing water solubility .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey DifferentiatorBiological Activity
3-Bromo-2-chloro-6-...Br (C3), Cl (C2), iPr (C6)Enhanced halogenationAnticancer (in silico)
2-Methyl-10-chloro-...Me (C2), Cl (C10)Extended aromatic systemAntiviral (HCV protease)
4,6-Dihydro-1H-...Unsaturated C4-C6 bondConformational flexibilityDopamine receptor modulation

Future Directions and Challenges

Synthetic Optimization

Improving enantioselectivity via asymmetric catalysis and developing one-pot multicomponent reactions could streamline production. Computational modeling (e.g., DFT studies) may identify optimal reaction conditions to suppress dihydro isomer formation .

Biological Profiling

Comprehensive in vitro and in vivo studies are needed to validate hypothesized antimicrobial and enzyme inhibitory activities. Structural derivatization at C-3 and C-6 positions could enhance potency and pharmacokinetic properties.

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